3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and nitrophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the methyl and nitrophenyl groups.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(Difluoromethyl)-4-methyl-1-(4-aminophenyl)-1H-pyrazole.
Substitution Reactions: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrophenyl group can participate in electron transfer reactions, potentially leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties.
3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole: Similar but without the methyl group on the pyrazole ring.
Uniqueness
The presence of the difluoromethyl group in 3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions in biological systems and its potential as a drug candidate .
Properties
Molecular Formula |
C11H9F2N3O2 |
---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3 |
InChI Key |
BGNICNLEWAAOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.